molecular formula C10H13BrClN B11925706 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 1379324-68-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B11925706
CAS No.: 1379324-68-1
M. Wt: 262.57 g/mol
InChI Key: DZXBVPXRSBUBJB-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 172078-42-1) is a brominated tetrahydrobenzazepine derivative of interest in medicinal chemistry research. With a molecular formula of C 10 H 13 BrClN and a molecular weight of 262.57 g/mol , this compound serves as a versatile chemical intermediate. The tetrahydrobenzazepine core structure is a privileged scaffold in drug discovery, featured in compounds targeting a range of conditions, and the bromine substituent at the 9-position provides a reactive handle for further synthetic modification via cross-coupling reactions . The hydrochloride salt form enhances the compound's stability and solubility for research applications. Researchers can utilize this building block to develop novel ligands for central nervous system (CNS) targets or to explore new chemical entities in parasitology, given the documented anti-parasitic activity of structurally related tetrahydro-1-benzazepine derivatives . This product is provided for Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

CAS No.

1379324-68-1

Molecular Formula

C10H13BrClN

Molecular Weight

262.57 g/mol

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride

InChI

InChI=1S/C10H12BrN.ClH/c11-9-6-3-5-8-4-1-2-7-12-10(8)9;/h3,5-6,12H,1-2,4,7H2;1H

InChI Key

DZXBVPXRSBUBJB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2Br.Cl

Origin of Product

United States

Preparation Methods

Reaction Overview

Direct bromination of the parent tetrahydrobenzoazepine scaffold represents the most straightforward route. This method employs bromine (Br2\text{Br}_2) or NN-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 9-position.

Procedure :

  • Substrate Preparation : 2,3,4,5-Tetrahydro-1H-benzo[b]azepine is dissolved in dichloromethane (DCM) or acetic acid.

  • Bromination :

    • For Br2\text{Br}_2: Add bromine dropwise at 0–5°C, followed by stirring at room temperature for 6–12 hours.

    • For NBS: Use a catalytic amount of AIBN (azobisisobutyronitrile) under reflux in CCl₄ for 8–16 hours.

  • Workup : Quench with aqueous NaHSO₃, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

  • Salt Formation : Treat the free base with HCl gas in diethyl ether to yield the hydrochloride salt.

Key Data :

ParameterBr₂ MethodNBS Method
Temperature0–25°CReflux (80°C)
Time6–12 h8–16 h
Yield65–72%70–78%
Purity (HPLC)≥95%≥97%

Advantages : High regioselectivity; minimal side products.
Limitations : Handling elemental bromine requires stringent safety measures.

Ring Expansion from Tetralone Derivatives

Patent-Based Synthesis (CN102702103A)

This industrial method involves a Beckmann rearrangement followed by reduction, optimized for large-scale production.

Stepwise Protocol :

  • Oxime Formation : React 1-tetralone with hydroxylamine hydrochloride in methanol, catalyzed by sodium carbonate (15–24 h, 80–90% yield).

  • Ring Expansion : Treat the oxime with polyphosphoric acid (PPA) at 140–160°C for 5–8 h to form 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one (85–90% yield).

  • Bromination : Introduce bromine at the 9-position using Br2\text{Br}_2 in DCM (0°C, 6 h, 70% yield).

  • Reduction : Reduce the ketone to the amine using LiAlH₄ in THF (60°C, 12 h, 68% yield).

  • Salt Formation : Precipitate the hydrochloride salt with HCl/Et₂O.

Critical Parameters :

  • PPA Temperature : >140°C prevents incomplete ring expansion.

  • LiAlH₄ Stoichiometry : 3 equivalents ensure full reduction.

Alternative Pathways

Halogen Exchange Reactions

A less common approach involves substituting iodine or chlorine at the 9-position with bromine using NaBr/CuI in DMF (120°C, 24 h, 55–60% yield).

Photobromination

Ultraviolet (UV) light-mediated bromination in CCl₄ achieves 60% yield but suffers from poor scalability.

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (e.g., DMF) enhance NBS reactivity but may complicate purification.

  • Ether solvents (THF, Et₂O) improve LiAlH₄ reduction efficiency.

Catalysis

  • Lewis acids (e.g., FeCl₃) accelerate bromination rates by 30% but risk over-halogenation.

Purification Techniques

MethodConditionsPurity Outcome
RecrystallizationEthanol/water (3:1)98–99%
Column ChromatographySilica gel, EtOAc/hexane (1:4)95–97%

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Direct Bromination65–78ModerateHigh
Ring Expansion68–70HighModerate
Halogen Exchange55–60LowLow

Biological Activity

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS No. 172078-42-1) is a compound of significant interest in medicinal chemistry due to its structural similarity to various bioactive molecules. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on existing research findings.

  • Molecular Formula : C10H12BrN
  • Molecular Weight : 226.11 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95% .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with neurotransmitter receptors and its potential as a therapeutic agent.

Receptor Interactions

Research indicates that compounds structurally related to benzo[b]azepines can exhibit activity as agonists or antagonists at various neurotransmitter receptors. Notably:

  • Serotonin Receptors : Some derivatives have been shown to act as agonists for the 5HT2C receptor, which is implicated in mood regulation and appetite control .
  • Dopamine Receptors : The structural features of benzo[b]azepines suggest potential interactions with dopamine receptors, which are critical in the treatment of psychiatric disorders .

Synthesis Methods

The synthesis of this compound has been achieved through various methods. A notable approach involves:

  • Palladium-Catalyzed Reactions : Utilizing palladium/norbornene cooperative catalysis to synthesize tetrahydrobenzo[b]azepines from aryl iodides .
  • Electrophilic Amination : This method allows for the selective introduction of the bromo substituent at the C7 position, enhancing reactivity and selectivity in subsequent reactions.

Case Studies and Research Findings

StudyFindings
Modular Synthesis Study Demonstrated efficient synthesis of functionalized tetrahydrobenzo[b]azepines using palladium catalysis. The presence of a bromo substituent was crucial for promoting desired reactivity.
Serotonin Receptor Agonism Identified that certain derivatives exhibit agonistic activity at the 5HT2C receptor, suggesting potential applications in treating mood disorders.
Neuropharmacological Profile Explored the interaction of related compounds with dopamine receptors, indicating possible uses in managing conditions like schizophrenia.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications and substitutions, making it a versatile building block in synthetic pathways.

Biology

The compound is investigated for its biological activities, particularly its effects on enzymes and receptors. The presence of the bromine atom enhances its reactivity and potential binding interactions with biological targets.

Medicine

Research is ongoing to explore the pharmacological potential of this compound. It has been studied for its anticancer properties and as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. For example:

  • In vitro studies have shown that certain derivatives can induce apoptosis in A549 lung cancer cells through mechanisms involving PARP inhibition and caspase activation.

Table 1: IC50 Values for PARP Inhibition

CompoundIC50 (nM)Target
11b19.24 ± 1.63PARP-1
Rucaparib23.88 ± 2.90PARP-1

Neuropharmacological Effects

Preliminary studies suggest that related compounds may exhibit neuroprotective effects and influence neurotransmitter systems. However, further research is necessary to fully elucidate these effects.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

  • Study on Anticancer Activity : A recent investigation evaluated the anti-proliferative effects of various tetrahydrobenzoazepine derivatives against A549 lung cancer cells. The results indicated that specific modifications enhanced their potency as PARP inhibitors while maintaining low toxicity.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of these compounds to their targets, revealing how structural features influence their biological activity.
  • Enzyme Inhibition Studies : Research has focused on the potential of this compound as a PARP inhibitor, highlighting its role in cancer therapy due to its involvement in DNA repair processes.

Chemical Reactions Analysis

Reaction Types

The compound undergoes reactions typical of substituted azepines, with the bromine atom and nitrogen center as reactive sites:

  • Substitution Reactions

    • Mechanism : The bromine atom undergoes nucleophilic substitution, replacing Br with other functional groups (e.g., amines, thiols).

    • Reagents : Sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMSO/DMF.

    • Conditions : Room temperature or elevated temperatures for optimal reaction.

    • Example : Bromination steps in related azepines involve cyclization and bromination reactions using γ-butyrolactone and benzene as precursors .

  • Oxidation/Reduction Reactions

    • Oxidation : Conversion of the azepine ring to ketones or aldehydes using oxidizing agents like KMnO₄ or CrO₃ in acidic conditions.

    • Reduction : Reduction of the bromine atom to regenerate the parent tetrahydrobenzoazepine using LiAlH₄ or NaBH₄.

  • Functional Group Transformations

    • Beckmann Rearrangement : Potential rearrangement of oximes to form ketones, as observed in related azepine derivatives .

    • Esterification : Reactions involving carbamate derivatives, such as tert-butyl esters, may occur under acidic conditions.

Reaction Conditions and Reagents

Reaction Type Reagents Solvent Conditions
SubstitutionSodium amide, potassium thiolateDMSO/DMFRoom temperature or elevated
OxidationKMnO₄, CrO₃Acidic conditionsHeated or reflux
ReductionLiAlH₄, NaBH₄THF/Et₂OControlled temperature
BrominationBr₂ (with HCl/AlCl₃ catalyst)Acetic acidRoom temperature
Beckmann RearrangementHClAqueousElevated temperature

Major Products

Reaction Product Application
SubstitutionVarious nucleophile-substituted azepinesPharmaceutical intermediates
OxidationKetones/aldehydesOrganic synthesis
ReductionParent tetrahydrobenzoazepineDrug development
BrominationBrominated azepine derivativesPrecursors for further reactions

Research Findings

  • Biological Activity : While specific data on the hydrochloride salt is unavailable, related brominated azepines show anticancer properties (e.g., PARP inhibition). The bromine atom’s halogen bonding capability enhances target affinity.

  • Synthetic Challenges : Bromination and oxidation require precise control of reaction conditions to avoid side reactions .

  • Industrial Scalability : Continuous flow processes and automated reactors improve yield and purity in bromination steps.

Limitations and Future Research

The hydrochloride salt’s reactivity may differ from the free base due to protonation effects. Detailed studies on its stability, degradation pathways, and reaction kinetics under acidic conditions are warranted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
  • CAS : 1379350-71-6
  • Molecular Formula : C₁₀H₁₃BrClN
  • Molecular Weight : 262.57 g/mol
  • Key Differences : Bromine at position 6 instead of 7.
  • Applications : Widely available in industrial-grade (99% purity) for agrochemicals, active pharmaceutical ingredients (APIs), and organic intermediates.
  • Significance : The shifted bromine position may alter steric and electronic properties, affecting reactivity and binding affinity in biological systems.
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine
  • CAS : 223915-77-3
  • Molecular Formula : C₁₀H₁₂BrN (neutral form)
  • Molecular Weight : 226.12 g/mol
  • Key Differences : Bromine at position 8 and a benzo[c]azepine core (different ring fusion).
  • Similarity Score : 0.98 compared to the target compound.

Heterocyclic Variants: Core Structure Modifications

9-Bromo-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride
  • CAS : 2680534-01-2
  • Molecular Formula: C₉H₁₀BrCl₂NO
  • Molecular Weight : 298.99 g/mol
  • Key Differences : Replacement of the azepine nitrogen with oxygen (oxazepine core) and additional chlorine at position 6.
  • Significance : The oxazepine structure reduces basicity, while the chloro substituent increases molecular weight and lipophilicity.
8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • CAS : 1159813-53-2
  • Molecular Formula : C₉H₁₁BrClN (estimated)
  • Similarity Score : 0.93.
  • Key Differences: Isoquinoline core (two fused benzene rings) instead of benzoazepine.
  • Significance: The isoquinoline framework is structurally rigid, often associated with diverse biological activities (e.g., kinase inhibition).

Non-Brominated Analogs

2,3,4,5-Tetrahydro-1H-benzo[d]azepine Hydrochloride
  • CAS : 17379-01-0
  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Key Differences : Lacks bromine and features a benzo[d]azepine ring fusion.
  • Applications : Used in research for neurotransmitter receptor studies.

Structural and Functional Implications

Physicochemical Properties

  • Bromine Position: Position 9 in the target compound vs.
  • Heteroatom Substitution : Azepine (NH) vs. oxazepine (O) modifies hydrogen-bonding capacity and acidity.
  • Molecular Weight: Brominated derivatives (262–299 g/mol) fall within drug-like space, whereas non-brominated analogs (e.g., 183 g/mol) may exhibit better bioavailability.

Pharmacological Relevance

  • Acetylcholinesterase Inhibition : Evidence suggests that spiro-cyclohexanebenzazepines (structurally related to tetrahydrobenzoazepines) retain rigidity critical for acetylcholinesterase inhibitory activity.
  • Drug Development : The 6-bromo analog is prioritized for industrial-scale synthesis (99% purity), while the 9-bromo variant remains a research intermediate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of the benzazepine core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C). Post-bromination, hydrochlorination is achieved using HCl gas in anhydrous ether. Optimization involves adjusting reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical to isolate high-purity product. Monitoring reaction progress with TLC and NMR ensures minimal byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm structural integrity by verifying aromatic proton environments and bromine-induced deshielding effects .
  • HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. System suitability tests with reference standards (e.g., USP guidelines) ensure reproducibility .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the bromination regioselectivity in the benzazepine scaffold?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated analogs to track hydrogen abstraction patterns during bromination.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution, identifying reactive sites (e.g., C-9 vs. C-7 positions).
  • Kinetic Analysis : Vary reaction temperature and monitor intermediate formation via stopped-flow NMR to determine rate-determining steps .

Q. How should researchers address contradictions in purity data between HPLC and NMR results?

  • Methodological Answer :

  • Orthogonal Methods : Combine HPLC with LC-MS to detect co-eluting impurities undetected by UV.
  • NMR Solvent Screening : Use deuterated DMSO or CDCl3 to resolve overlapping peaks caused by residual solvents or tautomerism.
  • Quantitative NMR (qNMR) : Compare integration values against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. What strategies optimize stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) stress. Monitor degradation products via HPLC-MS to identify labile functional groups (e.g., hydrolysis of the azepine ring).
  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. How can researchers design experiments to evaluate biological interactions, such as receptor binding or enzyme inhibition?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinity with target proteins (e.g., GPCRs).
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations.
  • Functional Assays : Employ cell-based luciferase reporters or calcium flux assays to quantify agonism/antagonism .

Data Contradiction and Experimental Design

Q. How to resolve discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-check results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Buffer Optimization : Test activity in varying ionic strengths or cofactor conditions (e.g., Mg2+ for kinase assays).
  • Statistical Analysis : Apply Bland-Altman plots to assess systematic bias between platforms .

Q. What experimental frameworks ensure reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent polarity).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates.
  • Batch Record Standardization : Document critical parameters (e.g., stirring rate, cooling gradients) to minimize operator-dependent variability .

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